3-hydroxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
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Overview
Description
3-hydroxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its diverse biological activities . The trifluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of compounds, making it a valuable pharmacophore in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Hydroxylation and Carboxamide Formation: The hydroxyl group can be introduced through oxidation reactions, and the carboxamide group can be formed by reacting the amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
3-hydroxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-hydroxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to its targets, increasing its potency and efficacy . The pyrrolidine ring contributes to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide
- 2-[3-(aminomethyl)phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide
Uniqueness
3-hydroxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide is unique due to its combination of a pyrrolidine ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in drug design and development .
Properties
Molecular Formula |
C12H13F3N2O2 |
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Molecular Weight |
274.24 g/mol |
IUPAC Name |
3-hydroxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-3-1-2-4-10(9)16-11(19)17-6-5-8(18)7-17/h1-4,8,18H,5-7H2,(H,16,19) |
InChI Key |
QJWHHILUTNICEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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